8-Demethyleucalyptin
Overview
Description
8-Demethyleucalyptin is a naturally occurring compound classified as a C-methylflavone. It is isolated from the leaves of Kalmia procumbens, a plant species known for its medicinal properties. The compound has garnered attention due to its unique chemical structure and potential biological activities .
Mechanism of Action
Target of Action
8-Demethyleucalyptin is a secondary metabolite found in plants, and it has been shown to have cytotoxic activities . The primary targets of this compound are HCT116 and MRC-5 cells . These cells are human colon carcinoma cells and normal diploid fibroblast cells respectively .
Mode of Action
It has been observed that this compound exhibits cytotoxicity against hct116 and mrc-5 cells . This suggests that the compound interacts with these cells in a way that inhibits their growth or induces cell death .
Biochemical Pathways
Given its cytotoxic activity, it is likely that the compound interferes with cellular processes essential for cell survival and proliferation .
Result of Action
The primary result of this compound’s action is its cytotoxic effect on HCT116 and MRC-5 cells . This indicates that the compound may have potential therapeutic applications in the treatment of conditions characterized by the overproliferation of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a secondary metabolite in plants, suggesting that its production and activity may be affected by factors such as soil quality, climate, and other ecological conditions . Additionally, the compound’s activity in the body could be influenced by factors such as the individual’s overall health, age, and metabolism .
Biochemical Analysis
Biochemical Properties
8-Demethyleucalyptin is a secondary metabolite in plants and plays a role in biochemical reactions
Cellular Effects
This compound has been shown to exhibit cytotoxicity against certain cell types. Specifically, it has been found to be cytotoxic against HCT116 and MRC-5 cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyleucalyptin involves several steps. Initially, the precursor compounds undergo a series of reactions, including methylation and hydroxylation, to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial Production Methods: The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 8-Demethyleucalyptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with new functional groups .
Scientific Research Applications
8-Demethyleucalyptin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity of C-methylflavones and their derivatives.
Comparison with Similar Compounds
6-Demethyleucalyptin: Another C-methylflavone with a similar structure but different biological activities.
Eucalyptin: A related compound with distinct chemical properties and biological effects.
Uniqueness: 8-Demethyleucalyptin is unique due to its specific structural features, such as the position of the methyl and hydroxyl groups. These features contribute to its distinct biological activities, particularly its cytotoxic effects against cancer cells .
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWOSZAYIILLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315116 | |
Record name | 8-Demethyleucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5689-38-3 | |
Record name | 8-Demethyleucalyptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5689-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Demethyleucalyptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.